molecular formula C21H17N5O3S2 B2496086 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1235233-92-7

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2496086
CAS No.: 1235233-92-7
M. Wt: 451.52
InChI Key: MWDYVSDKMGGZQF-UHFFFAOYSA-N
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Description

The compound "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex organic molecule that falls within the category of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" typically involves multi-step organic reactions. The initial steps often involve the formation of the imidazole ring through cyclization reactions of suitable precursors. Subsequently, the thiazole and nitrophenyl groups are introduced through nucleophilic substitution reactions and other coupling methods. These reactions usually require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final compound.

  • Step 1: Formation of the imidazole ring.

  • Step 2: Introduction of the nitrophenyl and tolyl groups through substitution reactions.

  • Step 3: Coupling with thiazol-2-ylacetyl chloride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may be optimized through continuous flow processes and the use of automated reactors. This ensures scalability, consistency, and cost-effectiveness in producing large quantities of the compound. Solvent selection and purification techniques are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

"2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" can undergo several types of chemical reactions, including:

  • Oxidation: The nitrophenyl group can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can transform the nitro group into an amino group.

  • Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are hydrogen gas (H₂) with a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Reagents such as halogens (Br₂, Cl₂) or strong bases (NaOH) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation: Products may include nitro derivatives or carboxylic acids.

  • Reduction: Aniline derivatives can be formed.

  • Substitution: Various substituted imidazole or thiazole derivatives.

Scientific Research Applications

"2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" has several scientific research applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential as a biological probe due to its heterocyclic nature.

  • Medicine: Explored for its potential pharmaceutical properties, including antibacterial, antifungal, and anticancer activities.

  • Industry: Utilized in the development of new materials, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism by which "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound's multiple functional groups allow it to bind to different sites, inhibiting or activating specific pathways. For instance, the nitrophenyl group can interact with electron-rich centers, while the thiazole ring may engage in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

When compared to similar compounds, "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-((5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

  • N-(thiazol-2-yl)acetamide

  • 1-(o-tolyl)-1H-imidazole:

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-14-5-2-3-8-17(14)25-18(15-6-4-7-16(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDYVSDKMGGZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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